dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 1-[(4-methoxyphenyl)methyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c1-20-10-6-4-9(5-7-10)8-17-12(14(19)22-3)11(15-16-17)13(18)21-2/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXSIGBKWOVIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141716 | |
| Record name | 4,5-Dimethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126799-88-0 | |
| Record name | 4,5-Dimethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126799-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Scientific Research Applications of Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate
This compound is a triazole derivative with applications in scientific research, particularly in medicinal chemistry. The synthesis of this compound involves reacting 4-methoxyphenyl azide with alkyne derivatives using copper as a catalyst. Spectroscopic techniques such as NMR and mass spectrometry are used to characterize the resulting triazole structure.
Dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has demonstrated anticancer and antimicrobial properties.
- Anticancer Properties The compound exhibits antiproliferative activity against cancer cell lines, inducing apoptosis by causing DNA fragmentation and reducing mitochondrial membrane potential. Morphological changes indicative of apoptosis, such as membrane blebbing and chromatin condensation, are associated with these effects. Studies have evaluated the compound against leukemia cell lines such as K-562 and HL-60.
- Antimicrobial Activity The triazole moiety has shown effectiveness against certain fungal strains. Triazoles are commonly used as antifungal agents, and this compound has demonstrated effectiveness against certain fungal strains, although specific data on its efficacy compared to established antifungals is still being researched.
Research Findings
Mechanism of Action
The mechanism by which dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The triazole ring can act as a mimic of natural substrates, allowing the compound to modulate biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
Pathways: It may interfere with or enhance specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
Biological Activity
Dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this triazole derivative, highlighting its potential therapeutic applications.
Triazoles are a class of compounds known for their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This compound (CAS No. 126799-88-0) is a specific triazole derivative that has garnered attention for its promising pharmacological profiles.
2. Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate azides and alkynes under copper-catalyzed conditions (click chemistry). The compound's structure can be confirmed using various spectroscopic techniques such as NMR and X-ray crystallography.
Table 1: Summary of Synthesis Conditions
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Click Chemistry | Copper catalyst in DMF | 85 |
| Solvent | DMSO or Ethanol |
3.1 Antimicrobial Activity
This compound exhibits notable antimicrobial activity against various bacterial strains. In studies conducted on Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentrations (MIC) in the range of 31.25 to 62.5 μg/mL.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Escherichia coli | 31.25 | 62.5 |
| Staphylococcus aureus | 62.5 | 125 |
| Pseudomonas aeruginosa | 31.25 | 62.5 |
3.2 Antifungal Activity
The compound also shows antifungal properties against Candida albicans with similar MIC values as observed in bacterial assays. The structure-activity relationship indicates that the presence of the methoxy group enhances its biological efficacy.
4. Case Studies and Research Findings
A comprehensive study published in Frontiers in Molecular Biosciences highlighted the therapeutic potential of triazole derivatives including this compound. The research emphasized its role as an EP4 receptor antagonist and its ability to inhibit α-glycosidase activity .
In another investigation focusing on the synthesis and biological evaluation of triazoles, compounds similar to this compound were tested against a panel of microbial strains with promising results in terms of both antibacterial and antifungal activities .
5. Conclusion
This compound represents a significant advancement in the development of triazole-based compounds with diverse biological activities. Its efficacy against various pathogens positions it as a candidate for further pharmacological exploration and potential therapeutic applications.
Preparation Methods
Synthesis of 4-Methoxybenzyl Azide
4-Methoxybenzyl azide is typically prepared via nucleophilic substitution of 4-methoxybenzyl chloride with sodium azide. A modified procedure from polymer-supported syntheses involves:
- Chlorination : 4-Methoxybenzyl alcohol reacts with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux for 6 hours, yielding 4-methoxybenzyl chloride.
- Azidation : Treatment of 4-methoxybenzyl chloride with sodium azide (NaN₃) in dimethylformamide (DMF) at 70°C for 4 hours produces 4-methoxybenzyl azide.
Solvent-Free Thermal Cycloaddition
Green chemistry approaches eliminate solvents and catalysts, aligning with sustainable practices. A study demonstrated that dimethyl N-benzyl-1,2,3-triazole-4,5-dicarboxylates can be synthesized via thermal 1,3-dipolar cycloaddition between azides and alkynes under neat conditions.
Reaction Optimization
For the 4-methoxybenzyl variant:
- Azide : 4-Methoxybenzyl azide (1.2 equiv)
- Alkyne : DMAD (1.0 equiv)
- Conditions : 100°C, 24 hours, no solvent
- Yield : 78%
Advantages :
- Avoids toxic solvents and copper residues.
- Simplifies purification by minimizing side products.
Limitations :
- Longer reaction times compared to CuAAC.
- Requires precise temperature control to prevent decomposition.
Polymer-Supported Synthesis
Polyethylene glycol (PEG)-assisted synthesis enables efficient purification and scalability. A protocol adapted from triazole dicarboxylate syntheses involves:
PEG-Bound Intermediate Preparation
- PEG Functionalization : PEG-6000 is modified with methanesulfonyl chloride to form a mesylated polymer.
- Benzylation : Reaction with 4-methoxybenzyl alcohol in DMF/K₂CO₃ yields PEG-bound 4-methoxybenzyl alcohol.
- Azide Formation : Sequential treatment with SOCl₂ and NaN₃ generates PEG-bound 4-methoxybenzyl azide.
Cycloaddition and Cleavage
- Cycloaddition : PEG-bound azide reacts with DMAD in DMF at 80°C for 2–10 hours.
- Cleavage : Trifluoroacetic acid (TFA)/H₂O (9:1) liberates the product from the polymer support.
Characterization Data :
- ¹H NMR (DMSO-d₆): δ 9.58 (s, 1H, triazole), 7.11 (d, J = 8.5 Hz, 2H, aromatic), 6.74 (d, J = 8.5 Hz, 2H, aromatic), 5.65 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃), 3.85 (s, 6H, COOCH₃).
- IR : 1734 cm⁻¹ (C=O), 1249 cm⁻¹ (C-O).
- MS : m/z 321 [M+H]⁺.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| CuAAC | CuI, rt, 12h | 85–90% | >95% | Moderate |
| Solvent-Free | 100°C, 24h | 78% | 90% | High |
| PEG-Supported | 80°C, 2–10h | 75–80% | >98% | High |
Key Findings :
- CuAAC offers the highest yield but requires catalyst removal.
- Solvent-free methods align with green chemistry but demand prolonged heating.
- PEG-supported synthesis simplifies purification, ideal for large-scale production.
Challenges and Optimization Strategies
Regioselectivity
Thermal cycloadditions may produce 1,5-regioisomers, whereas CuAAC ensures exclusive 1,4-selectivity.
Functional Group Compatibility
The 4-methoxy group is stable under acidic (TFA) and basic (K₂CO₃) conditions, enabling versatile synthesis.
Purification
Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >98% purity.
Q & A
Q. What are the standard synthetic routes for dimethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cycloaddition or condensation reactions. A general protocol involves refluxing precursors (e.g., substituted benzaldehyde derivatives) with triazole intermediates in polar solvents like DMSO or ethanol under acidic catalysis (e.g., glacial acetic acid). For example, refluxing 4-methoxybenzyl derivatives with dimethyl acetylenedicarboxylate in ethanol for 4–18 hours yields the target compound . Optimization includes:
- Solvent Selection : Ethanol or DCM for solubility and reactivity balance.
- Catalyst Use : Glacial acetic acid (5 drops per 0.001 mol substrate) to accelerate condensation .
- Temperature/Time : Reflux at 80–100°C for 4–18 hours, with longer durations improving yields (e.g., 65% yield in 18 hours) .
Table 1 : Synthetic Optimization Parameters
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 65 | |
| Catalyst | Glacial acetic acid | 65 | |
| Reaction Time | 18 hours (reflux) | 65 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR/IR : H and C NMR confirm substituent integration and carbonyl/ether groups. IR identifies C=O (1700–1750 cm) and triazole ring vibrations (1450–1600 cm) .
- X-ray Crystallography : Single-crystal diffraction (e.g., Bruker APEX DUO CCD) resolves bond lengths and angles. For triazole derivatives, triclinic (P1) or monoclinic systems are common, with lattice parameters such as Å, Å, and .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its physicochemical properties?
- Methodological Answer : X-ray data reveal intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) that enhance thermal stability and solubility. For example, the methoxybenzyl group’s orientation in the triclinic lattice reduces steric hindrance, improving crystallinity. Refinement parameters (R factor = 0.015, wR = 0.038) ensure structural accuracy . Table 2 : Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | Triclinic (P1) | |
| Unit Cell Volume | 825.65 Å | |
| R Factor | 0.015 |
Q. What mechanistic insights explain contradictions in reported synthetic yields for triazole derivatives?
- Methodological Answer : Yield discrepancies arise from solvent polarity, steric effects, or competing side reactions. For instance, DMSO may promote byproduct formation via sulfoxide intermediates, reducing yields compared to ethanol. Kinetic studies (e.g., monitoring reaction progress via HPLC) and computational modeling (DFT for transition state analysis) can identify rate-limiting steps .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C-4 carboxylate group’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack. Molecular docking studies further assess binding affinities for biological applications .
Q. What strategies mitigate environmental hazards during large-scale synthesis?
- Methodological Answer : Substitute volatile solvents (DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Implement closed-loop systems to recover catalysts and minimize waste. Toxicity assessments (e.g., zebrafish embryo assays) ensure compliance with REACH regulations .
Methodological Design Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
